3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-3-1-4-14-12(11)16-7-10(8-16)9-17-6-2-5-15-17/h1-6,10H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKVFKWUWGJIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)Cl)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Approach
The Mannich reaction offers a direct route to introduce the pyrazole-methyl group onto azetidine. In this method, azetidine reacts with formaldehyde and 1H-pyrazole under acidic conditions to form the desired tertiary amine:
$$
\text{Azetidine} + \text{HCHO} + \text{1H-Pyrazole} \xrightarrow{\text{HCl}} \text{3-[(1H-Pyrazol-1-yl)methyl]azetidine}
$$
Advantages :
Challenges :
Alkylation of Azetidine
An alternative route involves alkylating azetidine with (1H-pyrazol-1-yl)methyl chloride. This method necessitates prior synthesis of the chloromethylpyrazole intermediate:
Synthesis of (1H-pyrazol-1-yl)methyl chloride :
$$
\text{1H-Pyrazole} + \text{ClCH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{(1H-pyrazol-1-yl)methyl chloride}
$$Alkylation of azetidine :
$$
\text{Azetidine} + \text{(1H-Pyrazol-1-yl)methyl chloride} \xrightarrow{\text{Base}} \text{3-[(1H-Pyrazol-1-yl)methyl]azetidine}
$$
Advantages :
Challenges :
Coupling of Azetidine-Pyrazole Moiety to Pyridine
Ullmann-Type Coupling
The azetidine-pyrazole intermediate is coupled to 2,3-dichloropyridine via a copper-catalyzed Ullmann reaction:
$$
\text{2,3-Dichloropyridine} + \text{3-[(1H-Pyrazol-1-yl)methyl]azetidine} \xrightarrow{\text{CuI, DMF, 120°C}} \text{Target Compound}
$$
Reaction Conditions :
- Catalyst: Copper(I) iodide (10 mol%).
- Ligand: 1,10-Phenanthroline.
- Solvent: Dimethylformamide (DMF).
- Temperature: 120°C for 24 hours.
Yield : 45–60% after purification by column chromatography.
Advantages :
Challenges :
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling offers a modern alternative:
$$
\text{2-Chloro-3-nitropyridine} + \text{3-[(1H-Pyrazol-1-yl)methyl]azetidine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{Target Compound}
$$
Reaction Conditions :
- Catalyst: Palladium acetate (5 mol%).
- Ligand: Xantphos (10 mol%).
- Base: Cesium carbonate.
- Solvent: Toluene at 100°C for 12 hours.
Yield : 55–70% with high regioselectivity.
Advantages :
Challenges :
Alternative Routes and Comparative Analysis
Cyclization of Hydrazinopyridine Derivatives
Inspired by methods for pyrazolo[3,4-b]pyridines, hydrazinopyridine derivatives can be cyclized to form the pyrazole ring. However, this approach requires additional steps to introduce the azetidine moiety, making it less efficient for the target compound.
Post-Functionalization of Preformed Azetidine-Pyridine Systems
Functionalizing preassembled 2-azetidinylpyridines with pyrazole groups via radical or nucleophilic pathways has been explored but faces challenges in regiocontrol and yield.
Optimization and Scalability Considerations
Solvent and Temperature Effects
- DMF vs. Toluene : DMF enhances Ullmann coupling rates but complicates product isolation. Toluene, used in Buchwald-Hartwig reactions, simplifies purification but requires anhydrous conditions.
- Temperature : Lower temperatures (80–100°C) favor selectivity in palladium-catalyzed reactions, while Ullmann couplings necessitate higher temperatures (120°C).
Protecting Group Strategies
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can lead to various substituted pyridine compounds .
Scientific Research Applications
3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : Azetidine-containing compounds (e.g., TLR antagonists) demonstrate improved target engagement due to conformational constraints .
- Synthetic Accessibility : Pyridine-pyrazole derivatives are often synthesized via cyclization or chlorination pathways, as seen in intermediates for pesticides .
- Structure-Activity Relationships (SAR) :
- The azetidine-pyrrole chain in the target compound may enhance binding to enzymes requiring rigid, three-dimensional scaffolds.
- Trifluoromethyl groups (e.g., in CAS 1150164-52-5) improve metabolic stability but reduce solubility .
Biological Activity
3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine is a novel compound that belongs to the class of pyrazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in oncology, antimicrobial activity, and its mechanism of action.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₂H₁₃ClN₄
- Molecular Weight: 248.71 g/mol
- CAS Number: 2319723-52-7
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against Breast Cancer Cells: A study demonstrated that pyrazole derivatives, including those similar to this compound, showed enhanced cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with doxorubicin resulted in a synergistic effect, significantly increasing cell death rates compared to doxorubicin alone .
Antimicrobial Activity
Pyrazole-based compounds have also been evaluated for their antimicrobial properties:
- Inhibition of Pathogenic Fungi: Research indicates that certain pyrazole derivatives possess antifungal activity against pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. The structural modifications in compounds like this compound could enhance their efficacy against these fungi .
The mechanism of action for pyrazole derivatives often involves interaction with key molecular targets:
- Protein Kinase Inhibition: Pyrazole compounds can act as ATP competitive inhibitors of protein kinases, which are frequently overexpressed in cancer cells. This inhibition can disrupt signaling pathways involved in cell proliferation and survival .
- Cell Membrane Disruption: Some studies suggest that pyrazole derivatives may induce cell lysis by compromising the integrity of microbial cell membranes, leading to increased permeability and eventual cell death .
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in drug development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
